N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine
CAS No.: 503299-24-9
Cat. No.: VC2563453
Molecular Formula: C24H18BrN
Molecular Weight: 400.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 503299-24-9 |
|---|---|
| Molecular Formula | C24H18BrN |
| Molecular Weight | 400.3 g/mol |
| IUPAC Name | N-(4-bromophenyl)-N,4-diphenylaniline |
| Standard InChI | InChI=1S/C24H18BrN/c25-21-13-17-24(18-14-21)26(22-9-5-2-6-10-22)23-15-11-20(12-16-23)19-7-3-1-4-8-19/h1-18H |
| Standard InChI Key | AFDFEVPHXYRVDH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)Br |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Introduction
Chemical Identity and Basic Properties
Identification Parameters
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is registered with CAS number 503299-24-9 and possesses a defined molecular structure consisting of a nitrogen atom connected to three aromatic rings: a 4-bromophenyl group, a phenyl group, and a biphenyl group. The compound is also known by several synonyms in chemical databases and commercial catalogs, reflecting its complex structure and various naming conventions in organic chemistry.
Table 1 summarizes the key identification parameters of the compound:
| Parameter | Value |
|---|---|
| CAS Number | 503299-24-9 |
| Molecular Formula | C₂₄H₁₈BrN |
| Molecular Weight | 400.3 g/mol |
| Synonyms | N-(4-bromophenyl)-N,4-diphenylaniline, 4-bromo-4'-phenyltriphenylamine, Biphenyl-4-yl-(4-bromo-phenyl)-phenyl-amine |
Structural Features
The molecular structure of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is characterized by a central nitrogen atom connected to three aromatic systems. The biphenyl group consists of two connected phenyl rings, providing an extended π-conjugated system. The 4-bromophenyl group contains a bromine atom at the para position, which contributes to the compound's electronic properties and potential reactivity. The additional phenyl group completes the triarylamine core structure.
Synthesis Approaches
Reaction Considerations
The synthesis of compounds similar to N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine often requires careful control of reaction conditions to achieve selectivity and high yields. These reactions typically employ transition metal catalysts, particularly palladium complexes such as tetrakis(triphenylphosphine)palladium, and may require inert atmosphere conditions.
The purification of such products commonly involves column chromatography using solvent mixtures such as n-hexane/dichloromethane in appropriate ratios to isolate the desired compound from reaction by-products and unreacted starting materials.
Applications and Research Interest
Materials Science Applications
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine has potential applications in the field of organic electronics, particularly in the development of materials for organic light-emitting diodes (OLEDs). Triarylamine derivatives are widely studied in this context due to their ability to function as hole-transport materials in electronic devices.
The extended π-conjugation in this compound, resulting from the biphenyl and multiple phenyl groups, can facilitate charge transport through the material. Additionally, the presence of the bromine atom introduces electronic effects that may modulate the compound's HOMO-LUMO energy levels, which are critical parameters for electronic applications.
Comparison with Structurally Related Compounds
Structural Analogs
Several compounds structurally related to N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine appear in chemical databases and literature. These include:
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N-(4-bromophenyl)-[1,1'-biphenyl]-4-amine (CAS: 1160294-93-8), which lacks one phenyl group compared to the target compound
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N-(4-BroMophenyl)-N,N-bis(1,1'-biphenyl-4-yl)aMine (CAS: 499128-71-1), which contains an additional biphenyl group
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[1,1'-Biphenyl]-4-amine, 4'-bromo-N-phenyl- (CAS: 101606-18-2), a structural isomer with different connectivity
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N,N-di((1,1'-biphenyl)-4-yl)-4'-bromo-(1,1'-biphenyl)-4-amine (CAS: 728039-63-2), a more complex analog with additional biphenyl groups
Comparative Analysis
Table 2 presents a comparative analysis of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine and its structural analogs:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Difference |
|---|---|---|---|---|
| N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine | 503299-24-9 | C₂₄H₁₈BrN | 400.3 | Target compound |
| N-(4-bromophenyl)-[1,1'-biphenyl]-4-amine | 1160294-93-8 | C₁₈H₁₄BrN | 324.2 | Lacks one phenyl group |
| N-(4-BroMophenyl)-N,N-bis(1,1'-biphenyl-4-yl)aMine | 499128-71-1 | C₃₀H₂₂BrN | 476.4 | Contains additional biphenyl group |
| [1,1'-Biphenyl]-4-amine, 4'-bromo-N-phenyl- | 101606-18-2 | C₁₈H₁₄BrN | 324.2 | Structural isomer with different connectivity |
| N,N-di((1,1'-biphenyl)-4-yl)-4'-bromo-(1,1'-biphenyl)-4-amine | 728039-63-2 | C₃₆H₂₆BrN | 552.5 | Contains two additional biphenyl groups |
Current Research Status and Future Directions
Research Gaps
Despite the potential applications of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, there appears to be limited detailed research on this specific compound in the published literature. Key areas requiring further investigation include:
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Optimized synthesis methods and detailed reaction mechanisms
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Comprehensive physical and chemical property determinations
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Experimental evaluation of electronic properties relevant to OLED applications
-
Assessment of potential biological activities
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Structure-property relationship studies comparing this compound with its structural analogs
Future Research Opportunities
The structural features of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine suggest several promising research directions:
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Development as a hole-transport material in organic electronic devices, with systematic evaluation of device performance parameters
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Exploration of functionalization at the bromine position to create libraries of derivatives with tuned properties
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Investigation of its potential as a building block for more complex molecules with specific electronic or biological activities
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Computational studies to predict and understand its electronic behavior and guide experimental design
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